2-(Difluoromethoxy)naphthalene-7-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-7-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)naphthalene-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
Naphthalene-2-carboxylic acid: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
Uniqueness
2-(Difluoromethoxy)naphthalene-7-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C12H8F2O3 |
---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
7-(difluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-4-3-7-1-2-8(11(15)16)5-9(7)6-10/h1-6,12H,(H,15,16) |
InChI Key |
OUMQSZUMHWLELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(=O)O |
Origin of Product |
United States |
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